molecular formula C13H19Cl2NO B1424617 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride CAS No. 1220027-41-7

4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride

Cat. No. B1424617
CAS RN: 1220027-41-7
M. Wt: 276.2 g/mol
InChI Key: CHMRCMLEQCSTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride” is a chemical compound with the formula C13H19Cl2NO . It is a heterocyclic compound that belongs to the class of piperidines .


Molecular Structure Analysis

The molecular weight of “4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride” is 276.20 . The exact structure is not provided in the search results, but it can be inferred from its formula that it contains a piperidine ring substituted with a 2-chloro-4,6-dimethylphenoxy group .


Physical And Chemical Properties Analysis

The compound is stored in a dry room at room temperature . Unfortunately, other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a precursor for synthesizing various bioactive piperidine derivatives. These derivatives can be designed to target specific receptors or enzymes within biological systems, potentially leading to the development of new drugs .

Development of Central Nervous System (CNS) Drugs

The structural motif of piperidine is common in drugs that affect the CNS. Research into 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride could lead to the discovery of new therapeutic agents for treating CNS disorders such as depression, anxiety, and schizophrenia .

Anti-Inflammatory Applications

Piperidine derivatives have been studied for their anti-inflammatory properties. As an intermediate, 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride could be utilized in the synthesis of compounds that modulate inflammatory pathways, offering potential treatments for conditions like arthritis and asthma .

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Compounds containing piperidine structures have been associated with the modulation of NMDA receptors. This application is particularly relevant in the context of neurodegenerative diseases and neuropathic pain, where NMDA receptor antagonists can play a therapeutic role .

Catalysis in Organic Synthesis

Piperidine derivatives can act as catalysts or ligands in various organic reactions. The subject compound could be involved in developing new catalytic systems that enhance the efficiency and selectivity of chemical transformations, which is crucial in pharmaceutical manufacturing .

Research on Alcohol Dependence

There is potential for using piperidine derivatives in studying the mechanisms of alcohol dependence. By influencing polyamine modulation of receptors, derivatives of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride could contribute to understanding and treating alcoholism .

Mechanism of Action

The mechanism of action for “4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride” is not specified in the search results. The mechanism of action would depend on the specific application or biological target of the compound .

Safety and Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-(2-chloro-4,6-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9-7-10(2)13(12(14)8-9)16-11-3-5-15-6-4-11;/h7-8,11,15H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMRCMLEQCSTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride
Reactant of Route 2
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride
Reactant of Route 3
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride
Reactant of Route 6
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.